molecular formula C6H9N3O B13115296 3-((Aminooxy)methyl)pyridin-2-amine

3-((Aminooxy)methyl)pyridin-2-amine

Cat. No.: B13115296
M. Wt: 139.16 g/mol
InChI Key: SVWVBTQFISPWKA-UHFFFAOYSA-N
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Description

3-((Aminooxy)methyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminooxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Aminooxy)methyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with an appropriate aminooxy reagent. One common method is the reaction of pyridin-2-amine with hydroxylamine-O-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((Aminooxy)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-((Aminooxy)methyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Aminooxy)methyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: Similar structure but lacks the aminooxy group.

    2-Amino-3-methylpyridine: Contains a methyl group instead of the aminooxy group.

    3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of the aminooxy group.

Uniqueness

3-((Aminooxy)methyl)pyridin-2-amine is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

O-[(2-aminopyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9N3O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2,(H2,7,9)

InChI Key

SVWVBTQFISPWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CON

Origin of Product

United States

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